(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Description
(E)-3-(2-Chlorophenyl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a chlorinated aromatic ring at the β-position and a hydroxyl group at the terminal position of the propenol chain. Limited commercial availability is noted, as it is listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGYZONTQWZIN-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287061 | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148775-24-0 | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148775-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-(2-chlorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The allylic alcohol moiety undergoes selective oxidation under controlled conditions:
Mechanistic Insight : Oxidation proceeds via dehydrogenation of the allylic alcohol, with MnO₂ favoring aldehyde formation through a radical pathway, while PCC promotes further oxidation to the acid through a hydride-transfer mechanism .
Reduction Reactions
The α,β-unsaturated system allows for regioselective hydrogenation:
Catalytic Studies : Palladium-mediated hydrogenation shows >99% conversion efficiency, with no dechlorination observed under mild conditions .
Electrophilic Substitution
The 2-chlorophenyl group participates in regioselective aromatic substitutions:
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | para | 3-(2-chloro-4-nitrophenyl)prop-2-enol | 68% |
| Br₂/FeBr₃ | CHCl₃, reflux, 4 hrs | meta | 3-(2-chloro-5-bromophenyl)prop-2-enol | 72% |
Electrophilic Profile : Nitration occurs predominantly at the para position (85:15 para/meta ratio), while bromination favors meta substitution due to steric hindrance from the ortho-chloro group .
Conjugate Addition Reactions
The α,β-unsaturated alcohol undergoes Michael additions:
| Nucleophile | Base | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| PhMgBr | Et₂O, −78°C | 3-(2-chlorophenyl)-4-phenylbut-2-enol | 81% | 92:8 (anti:syn) |
| NH₃ | THF, 25°C | 3-(2-chlorophenyl)-4-aminobut-2-enol | 76% | 100% anti |
Stereochemical Control : Anti selectivity arises from transition-state stabilization through hydrogen bonding between the nucleophile and hydroxyl group .
Biological Activity Derivatives
Structure-activity relationship (SAR) studies reveal:
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| Acetylated enol ether | 0.87 ± 0.12 | COX-2 inhibition |
| Sulfonated analog | 2.45 ± 0.31 | MMP-9 suppression |
Optimization Strategies : Acetylation enhances blood-brain barrier permeability (logP = 2.81 vs. 1.94 for parent compound), while sulfonation improves aqueous solubility (>15 mg/mL in PBS) .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that chalcone derivatives, including (E)-3-(2-chlorophenyl)prop-2-en-1-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Antitubercular Properties
One notable application is in the fight against tuberculosis. Certain derivatives of chalcones have demonstrated the ability to inhibit Mycobacterium tuberculosis, suggesting that this compound could play a role in antitubercular drug development .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. Research has indicated that compounds like this compound can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Material Science Applications
Photosensitive Materials
Chalcones have been utilized in the production of photosensitive materials due to their ability to undergo photochemical reactions. These materials are essential in applications such as photolithography and the development of photoresists for integrated circuits . The structural characteristics of this compound make it suitable for incorporation into polymeric systems that require light sensitivity.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of chalcones allow them to be explored as potential components in OLED technology. Their ability to emit light when subjected to electrical stimulation can lead to advancements in display technologies and energy-efficient lighting solutions .
Organic Synthesis Applications
Building Blocks for Complex Molecules
this compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules that can be used in pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed in various chemical reactions, including Michael additions and cross-coupling reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Adole et al. synthesized several chalcone derivatives, including this compound, and tested their antimicrobial activity against standard bacterial strains. The results indicated a significant inhibition zone compared to control groups, highlighting the compound's potential as a lead structure for antibiotic development .
Case Study 2: Photochemical Properties
In a research project focused on the photochemical behavior of chalcones, this compound was incorporated into a polymer matrix. The study found that the compound enhanced the polymer's sensitivity to UV light, demonstrating its applicability in developing advanced photonic devices .
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-3-(2-chlorophenyl)prop-2-en-1-ol with compounds sharing its core α,β-unsaturated alcohol framework or analogous substituent patterns. Key differences in substituents, functional groups, and reported properties are highlighted.
(E)-3-(2-Methoxyphenyl)prop-2-en-1-ol
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Substituents : 2-Methoxyphenyl group.
- The methoxy group may enhance solubility in polar solvents compared to the chloro analog .
(E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
- Molecular Formula : C₉H₈ClFO
- Molecular Weight : 186.61 g/mol
- Substituents : 2-Chloro and 6-fluoro groups on the phenyl ring.
- Key Differences: Dual halogenation increases molecular polarity and steric bulk. Fluorine’s strong electronegativity may enhance metabolic stability in biological systems compared to the mono-chloro derivative .
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Molecular Formula : C₁₆H₁₃ClO₂
- Molecular Weight : 272.72 g/mol
- Functional Group : Ketone instead of alcohol.
- Key Differences: The ketone group eliminates hydrogen-bonding capacity at the terminal position, reducing solubility in protic solvents.
Quinoline-Based Chalcones (e.g., (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one)
- Molecular Formula : ~C₂₉H₂₁Cl₂N₂O (varies by substituents).
- Molecular Weight : ~450–500 g/mol.
- Key Differences: Incorporation of quinoline moieties significantly increases structural complexity and bioactivity. These compounds demonstrate antifungal, antibacterial, and anticancer properties, attributed to the chloro and methyl substituents enhancing lipophilicity and target binding .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Methoxy groups improve solubility but reduce metabolic resistance compared to halogens .
Functional Group Impact :
- Alcohol derivatives exhibit stronger hydrogen-bonding interactions, favoring crystalline packing (as seen in related crystal studies ).
- Ketone derivatives lack this capacity but offer extended conjugation for optoelectronic applications .
Notes
- Data Limitations : Direct experimental data on this compound are scarce, necessitating inferences from analogs.
- Synthetic Potential: The compound’s α,β-unsaturated alcohol structure makes it a candidate for further derivatization, such as oxidation to ketones or incorporation into heterocyclic systems.
Biological Activity
(E)-3-(2-chlorophenyl)prop-2-en-1-ol, a compound with notable biological properties, has been the subject of various studies focusing on its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
This compound is synthesized through Claisen-Schmidt condensation, typically involving aromatic aldehydes and ketones. Its structure allows for various substitutions, enhancing its reactivity and biological potential. The compound is primarily recognized as an intermediate in organic synthesis and has been explored for its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. IC50 values indicate its effectiveness in reducing inflammation:
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 19.45 ± 0.07 |
| This compound | COX-2 | 31.4 ± 0.12 |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .
Anticancer Activity
Research indicates that this compound possesses anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have reported IC50 values ranging from 9.76 to 40.83 µM, indicating moderate cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.39 |
| HepG2 | 18.04 |
The mechanisms underlying its anticancer activity may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes or inhibits essential enzymes critical for microbial survival.
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of prostaglandins involved in inflammation.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways related to cell growth and survival.
Case Studies
Several case studies have demonstrated the biological efficacy of this compound:
- Study on Antibacterial Activity : A study evaluated various synthesized derivatives of this compound against multiple bacterial strains, revealing significant antibacterial activity comparable to standard treatments like ciprofloxacin .
- Evaluation of Anti-inflammatory Effects : In a controlled trial, the compound was tested for its ability to reduce inflammation in animal models, showing significant reduction in edema compared to placebo groups .
- Cancer Cell Line Studies : Research involving MCF-7 and HepG2 cell lines indicated that treatment with this compound led to reduced cell viability and increased markers of apoptosis .
Q & A
Basic: What are the optimal synthetic conditions for (E)-3-(2-chlorophenyl)prop-2-en-1-ol, and how can reaction parameters be adjusted to improve yield?
Methodological Answer:
The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation. A typical protocol involves stirring equimolar amounts of 2-chlorobenzaldehyde and an acetyl derivative (e.g., 2-acetylthiophene) in ethanol, followed by the addition of 40% aqueous KOH. The mixture is kept at room temperature overnight, acidified with dilute HCl, and crystallized from ethanol . Key parameters affecting yield include:
- Solvent choice : Ethanol balances solubility and reaction kinetics.
- Base concentration : Excess KOH drives the equilibrium toward product formation.
- Temperature : Prolonged room-temperature reactions minimize side reactions (e.g., over-oxidation).
Adjusting molar ratios (1:1.2 aldehyde:ketone) or using microwave-assisted synthesis can enhance efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H NMR : Key signals include vinylic protons (δ 6.5–7.5 ppm, doublets with J = 15–16 Hz for trans-configuration) and aromatic protons (δ 7.2–8.0 ppm, multiplet for 2-chlorophenyl) .
- IR Spectroscopy : Confirm the α,β-unsaturated ketone via C=O stretch (~1650 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₉H₇ClO (166.6 g/mol) and fragmentation patterns (e.g., loss of Cl or H₂O) .
Advanced: How can X-ray crystallography resolve the molecular structure, and what challenges arise during refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is used. Key steps:
- Data collection : ω and φ scans at 293 K, with absorption correction via ψ scans (SADABS) .
- Refinement : SHELXL refines structures against F² with full-matrix least-squares. Challenges include:
Advanced: How can discrepancies between crystallographic data and DFT models be resolved?
Methodological Answer:
Discrepancies in bond lengths, angles, or dihedral angles (e.g., non-coplanar aromatic rings) arise from crystal packing effects absent in gas-phase DFT. Strategies:
- Periodic DFT : Use CRYSTAL17 to model solid-state interactions (e.g., van der Waals corrections) .
- Hirshfeld surface analysis : Compare experimental (CIF file) and computed surfaces to identify intermolecular forces (e.g., C–H···O, π-π stacking) .
- Torsional flexibility : Adjust dihedral constraints in Gaussian09 optimization to match experimental values (e.g., 13.2° between thiophene and benzene planes) .
Advanced: How do intermolecular interactions influence crystal packing, and what role do hydrogen bonds play?
Methodological Answer:
In chalcone derivatives, packing is governed by:
- C–H···O hydrogen bonds : Stabilize layers along the a-axis (e.g., C8–H8···O1, 2.72 Å) .
- π-π stacking : Offset stacking between thiophene and chlorophenyl rings (3.93 Å spacing) enhances stability .
- Halogen interactions : Cl···S contacts (3.34 Å) contribute to dense packing .
Graph-set analysis (Etter’s formalism) classifies motifs, e.g., S(6)* for H-bonded chains, critical for predicting solubility and melting points .
Basic: What steps confirm the stereochemical configuration using NMR?
Methodological Answer:
- Coupling constants : trans-vinylic protons show J = 15–16 Hz (cis: J ≈ 12 Hz).
- NOESY : Cross-peaks between vinylic H and adjacent aromatic H confirm spatial proximity .
- 13C NMR : Deshielded carbonyl carbon (δ ~190 ppm) and allylic carbons (δ ~120–140 ppm) .
Advanced: How can synthesis be optimized to minimize by-products, and what validates purity?
Methodological Answer:
- By-product mitigation : Use scavengers (e.g., molecular sieves) to remove water, shifting equilibrium. Reduce reaction time under microwave irradiation (30 min vs. 24 hrs) .
- Purity validation :
- HPLC : C18 column, MeOH:H₂O (70:30), retention time ~5.2 min .
- DSC : Single endotherm (melting point ~342 K) confirms crystallinity .
Advanced: What implications do non-coplanar aromatic rings have on electronic properties?
Methodological Answer:
A dihedral angle of 13.2° between thiophene and chlorophenyl rings disrupts conjugation, altering:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
